molecular formula C11H11NO3S B048719 Mhptca CAS No. 115921-07-8

Mhptca

Cat. No.: B048719
CAS No.: 115921-07-8
M. Wt: 237.28 g/mol
InChI Key: IMRUHJUSLSHLHU-LRUQUBRESA-N
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Description

5-Methylpyrazine-2-carboxylate is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural properties, which include a pyrazine ring substituted with a carboxylate group at the second position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine with carbon dioxide under high pressure and temperature conditions. Another method includes the hydrothermal synthesis, where 5-methylpyrazine-2-carboxylate is formed by reacting 5-methylpyrazine with a suitable carboxylating agent in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of 5-methylpyrazine-2-carboxylate often involves large-scale hydrothermal synthesis. This method is preferred due to its efficiency and ability to produce high yields of the compound. The reaction typically takes place in a high-pressure reactor, where 5-methylpyrazine and a carboxylating agent are combined under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, leading to unique catalytic or luminescent properties . In biological systems, the compound may interact with cellular targets, affecting various biochemical pathways and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Methylpyrazine-2-carboxylate is unique due to the presence of both a carboxylate and a methyl group, which influence its coordination behavior and reactivity. The methyl group can affect the spatial orientation and electronic properties of the compound, leading to distinct structural and functional characteristics compared to other similar compounds .

Properties

IUPAC Name

methyl (4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)8-6-16-10(12-8)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLRZHQETSSJIM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115921-07-8
Record name Methyl-(2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115921078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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